10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepinone core with various substituents, including an acetyl group, a methoxyphenyl group, and a phenyl group. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted benzaldehydes with cyclic diketones and aromatic diamines in the presence of catalysts such as indium chloride in acetonitrile . This reaction typically proceeds at room temperature and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For example, microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives has been reported, utilizing silica-supported fluoroboric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions
10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Alprazolam: A well-known anxiolytic agent with a similar benzodiazepine core structure.
Diazepam: Another widely used benzodiazepine with anxiolytic and anticonvulsant properties.
10-acetyl-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: A structurally similar compound with a chlorophenyl substituent.
Uniqueness
10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl groups, along with the acetyl group, contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C28H26N2O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-acetyl-9-(4-methoxyphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26N2O3/c1-18(31)30-25-11-7-6-10-23(25)29-24-16-21(19-12-14-22(33-2)15-13-19)17-26(32)27(24)28(30)20-8-4-3-5-9-20/h3-15,21,28-29H,16-17H2,1-2H3 |
InChI Key |
CHAKSZGALGQIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5 |
Origin of Product |
United States |
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